molecular formula C11H19NO3 B1434486 Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate CAS No. 1603517-03-8

Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B1434486
CAS No.: 1603517-03-8
M. Wt: 213.27 g/mol
InChI Key: IONTVLGXNBBOOY-UHFFFAOYSA-N
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Description

Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.

Properties

IUPAC Name

ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)9-7-12-8-11(9)3-5-14-6-4-11/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONTVLGXNBBOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the spiro structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is unique due to its specific spiro structure, which imparts rigidity and three-dimensional properties. This makes it particularly valuable in drug discovery and the synthesis of biologically active compounds .

Biological Activity

Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique bicyclic structure containing both nitrogen and oxygen atoms, which contributes to its reactivity and biological properties. The synthesis typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions, often in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF) .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its role as an enzyme inhibitor and its potential therapeutic applications.

Enzyme Inhibition

Recent studies have indicated that this compound acts as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in the progression of hepatocellular carcinoma. This interaction suggests that the compound may have anti-cancer properties .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismFindings
Enzyme InhibitionFGFR4Potential anti-cancer activity
AntimicrobialVarious pathogensExhibits activity against Gram-positive bacteria
Receptor ModulationUnknown receptorsModulates signaling pathways

Antimicrobial Properties

In addition to its potential anti-cancer effects, this compound has been studied for its antimicrobial properties. Compounds with similar spirocyclic structures have shown significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluating various spirocyclic compounds found that derivatives similar to this compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
  • Molecular Modeling : Computational studies have provided insights into the binding interactions between this compound and target enzymes, predicting favorable binding affinities that correlate with observed biological activities .
  • Synthesis Variations : Variations in synthetic routes have been explored to optimize yields and enhance biological activity. These modifications include altering reaction conditions or using different starting materials to produce derivatives with improved efficacy against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Reactant of Route 2
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Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate

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